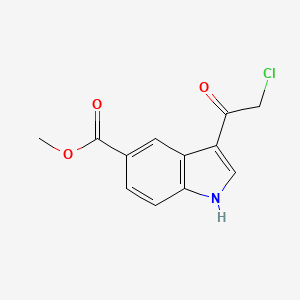
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate
Vue d'ensemble
Description
“Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate” is an organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a chloroacetyl group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multicomponent reactions involving indoles . Chloroacetyl chloride is a common reagent used in the synthesis of chloroacetyl compounds .
Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Chloroacetyl compounds, like “this compound”, can act as alkylating agents .
Physical And Chemical Properties Analysis
Organochlorine compounds, like “this compound”, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .
Applications De Recherche Scientifique
Chemical Synthesis and Quality Control
Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate and related compounds are utilized as key intermediates in the synthesis of various pharmaceuticals, including tadalafil, a phosphodiesterase type-5 inhibitor. A study by Yu et al. (2012) developed a chiral high-performance liquid chromatography method for determining diastereoisomeric and enantiomeric impurities in such intermediates, demonstrating its importance in quality control and pharmaceutical manufacturing Yu et al., 2012.
Synthetic Methodology Development
Research has also focused on the development of novel synthetic methodologies for indole derivatives. For example, Shestakov et al. (2009) explored reactions of methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, expanding the synthetic toolbox for constructing complex indole-based structures Shestakov et al., 2009.
Fluorescence and Biological Activity
The fluorescence properties of methyl 3-arylindole-2-carboxylates have been studied, with potential applications as fluorescent probes. Queiroz et al. (2007) synthesized several new derivatives and analyzed their fluorescence in various solvents, highlighting the impact of substituents on fluorescence behavior Queiroz et al., 2007.
Antimicrobial and Enzyme Inhibition Studies
Indole derivatives have also been investigated for their antimicrobial properties and enzyme inhibition capabilities. Attaby et al. (2007) evaluated newly synthesized heterocyclic compounds for their antimicrobial activity and their effect on GST enzyme activity, contributing to the understanding of their biological activities Attaby et al., 2007.
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate is a complex organic compound. Indole-based compounds are known for their biological and pharmaceutical activities . They are frequently used in the synthesis of various organic compounds .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Indole-based compounds are known to be involved in a variety of biochemical pathways due to their versatile nature .
Result of Action
Indole derivatives are known for their potential biological and pharmaceutical activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances.
Propriétés
IUPAC Name |
methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-2-3-10-8(4-7)9(6-14-10)11(15)5-13/h2-4,6,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXDITYKGJUIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233960 | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115027-07-1 | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-chloroacetyl)-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




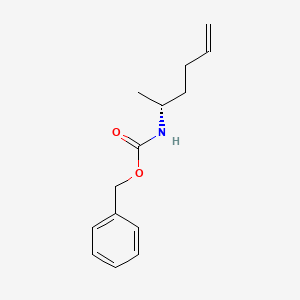
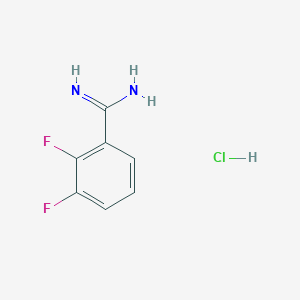
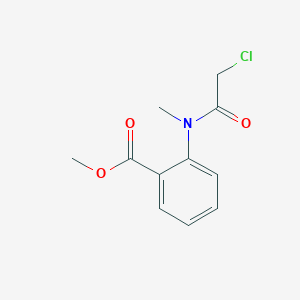

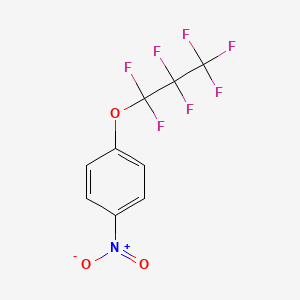
![2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline](/img/structure/B3364361.png)
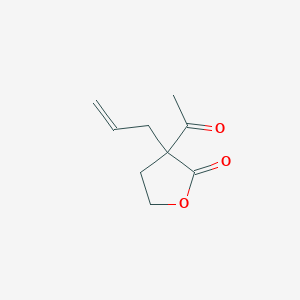
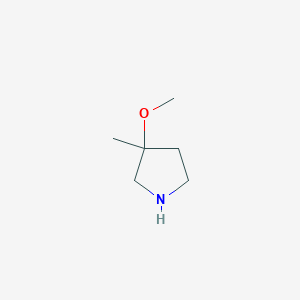
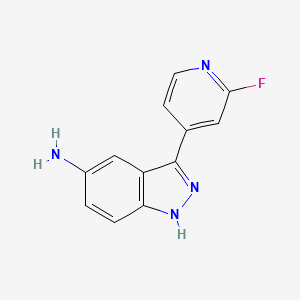

![Piperidine, 1-[(trimethylsilyl)ethynyl]-](/img/structure/B3364393.png)
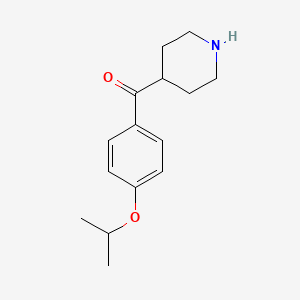
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B3364406.png)